molecular formula C7H13N3O2 B2901976 Piperidine-1,4-dicarboxamide CAS No. 865076-05-7

Piperidine-1,4-dicarboxamide

Cat. No.: B2901976
CAS No.: 865076-05-7
M. Wt: 171.2
InChI Key: NKVKHLYAOYDRGL-UHFFFAOYSA-N
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Description

Piperidine-1,4-dicarboxamide is a chemical compound belonging to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of two carboxamide groups attached to the piperidine ring at the 1 and 4 positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-1,4-dicarboxamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: Piperidine-1,4-dicarboxamide is unique due to the presence of two carboxamide groups, which impart distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(11)5-1-3-10(4-2-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVKHLYAOYDRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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